Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate
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Overview
Description
Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol . It is a piperidine derivative, characterized by the presence of a benzyl group, two methyl groups at positions 2 and 6, and a carboxylate group at position 1 of the piperidine ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,6-dimethylpiperidine and benzyl chloroformate.
Introduction of the Carboxylate Group: The carboxylate group is introduced through esterification reactions, often using benzyl alcohol and a suitable carboxylic acid derivative.
Oxidation and Reduction Reactions: The ketone group at position 4 is introduced through selective oxidation reactions, followed by reduction steps to achieve the desired functional groups.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Alcohols or alkanes.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme interactions and as a potential inhibitor or activator of specific biological pathways.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include:
Enzyme Inhibition: By binding to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: By interacting with receptor sites, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
- Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride
- 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
- ®-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
- Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
- Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11-8-14(17)9-12(2)16(11)15(18)19-10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMHDOIRSYDCPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(N1C(=O)OCC2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80739200 |
Source
|
Record name | Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80739200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233932-12-1 |
Source
|
Record name | Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80739200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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